5-Ethyl-isoxazole-4-carboxylic acid
CAS No.: 134541-03-0
Cat. No.: VC21233250
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134541-03-0 |
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Molecular Formula | C6H7NO3 |
Molecular Weight | 141.12 g/mol |
IUPAC Name | 5-ethyl-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9) |
Standard InChI Key | YGUUMRJFLRVBOD-UHFFFAOYSA-N |
SMILES | CCC1=C(C=NO1)C(=O)O |
Canonical SMILES | CCC1=C(C=NO1)C(=O)O |
Introduction
Chemical Properties
Structural Characteristics
5-Ethyl-isoxazole-4-carboxylic acid features a planar five-membered isoxazole ring with an ethyl substituent at the 5-position and a carboxylic acid group at the 4-position. The isoxazole core contains nitrogen and oxygen atoms at adjacent positions (positions 2 and 3), creating a unique electronic distribution that influences the compound's reactivity and biological interactions. The ethyl group enhances the lipophilicity of the molecule, while the carboxylic acid functionality provides a site for hydrogen bonding and further chemical derivatization.
Physical and Chemical Properties
The physical and chemical properties of 5-Ethyl-isoxazole-4-carboxylic acid are summarized in Table 1. These properties influence its behavior in various chemical reactions, biological systems, and pharmaceutical formulations.
Table 1: Chemical Properties of 5-Ethyl-isoxazole-4-carboxylic acid
Property | Value |
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IUPAC Name | 5-ethyl-1,2-oxazole-4-carboxylic acid |
CAS Number | 134541-03-0 |
Molecular Formula | C6H7NO3 |
Molecular Weight | 141.12 g/mol |
InChI | InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9) |
InChI Key | YGUUMRJFLRVBOD-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=NO1)C(=O)O |
The compound is expected to exist as a solid at room temperature, with moderate solubility in common organic solvents such as methanol, ethanol, acetone, and dichloromethane. The carboxylic acid functionality may confer some solubility in basic aqueous solutions due to the formation of the corresponding carboxylate salt.
Spectroscopic Characteristics
Spectroscopic data for 5-Ethyl-isoxazole-4-carboxylic acid provide valuable information for structural elucidation and quality control. In proton NMR spectroscopy, the ethyl group typically exhibits characteristic signals: a triplet for the methyl protons and a quartet for the methylene protons. The isoxazole ring proton (at position 3) generally appears as a singlet in the aromatic region, while the carboxylic acid proton presents as a broad singlet in the downfield region. In carbon-13 NMR spectroscopy, the carboxylic carbon typically resonates at approximately 160-170 ppm, with the isoxazole ring carbons appearing in the aromatic region.
Synthesis Methods
Common Synthetic Routes
5-Ethyl-isoxazole-4-carboxylic acid can be synthesized through several methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being one of the most common approaches. This reaction forms the isoxazole ring with high regioselectivity and provides a direct route to the core structure. Based on the synthesis of related compounds, a potential synthetic pathway for 5-Ethyl-isoxazole-4-carboxylic acid might involve:
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Formation of an ethoxymethylene intermediate from a suitable β-ketoester
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Cyclization with hydroxylamine to form the isoxazole ring
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Hydrolysis of the resulting ester to obtain the carboxylic acid
For the closely related compound 5-methylisoxazole-4-carboxylic acid, the synthesis involves reacting ethylacetoacetate with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester, followed by cyclization with hydroxylamine sulfate in the presence of sodium acetate or a trifluoroacetic acid salt, and finally hydrolysis of the ester to obtain the carboxylic acid .
Challenges in Synthesis
The synthesis of isoxazole derivatives presents several challenges, including the formation of isomeric impurities. As documented for the related compound 5-methylisoxazole-4-carboxylic acid, the non-specific attack by the nitrogen lone pair on the carbonyl carbon during synthesis can lead to the formation of isomeric impurities, such as the 3-substituted isoxazole derivative . These isomeric impurities can be difficult to separate from the desired product, as they often have similar physical properties and co-elute in chromatographic separations. The isomeric impurity in the case of the methyl analog was reported to elute very closely (0.2-0.3 min difference) with the desired product in reverse phase HPLC .
Chemical Reactions
Types of Reactions
5-Ethyl-isoxazole-4-carboxylic acid can participate in various chemical reactions, primarily through its carboxylic acid functionality and the isoxazole ring system. Some notable reactions include:
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Oxidation reactions: The compound can undergo oxidation to form different derivatives, potentially modifying the ethyl side chain or other reactive sites.
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Reduction reactions: Reduction can modify the functional groups attached to the isoxazole ring, potentially converting the carboxylic acid to an alcohol or aldehyde.
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Substitution reactions: These can introduce new functional groups into the molecule, expanding its chemical diversity.
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Esterification: The carboxylic acid group can react with alcohols to form the corresponding esters.
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Amide formation: Reaction with amines can lead to the formation of amides, which are important structural motifs in many biologically active compounds.
Common Reagents and Conditions
Common reagents used in reactions involving 5-Ethyl-isoxazole-4-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly acidic pH. For esterification reactions, alcohols with acid catalysts are commonly employed, while amide formation may involve the use of coupling reagents or conversion to an acid chloride intermediate.
Synthetic Applications
The reactivity of 5-Ethyl-isoxazole-4-carboxylic acid makes it a valuable building block in organic synthesis. Its diverse reaction profile allows for the preparation of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The isoxazole ring provides a rigid scaffold that can be incorporated into larger molecular structures, contributing to the spatial arrangement of functional groups in a predictable manner.
Biological Activities
Activity | Description | Evidence Base |
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Antimicrobial | Effective against various bacterial strains, particularly Gram-positive bacteria | Based on studies of isoxazole derivatives |
Anticancer | Inhibits cancer cell proliferation; cytotoxic effects against cancer cell lines | In vitro studies using sulforhodamine B assays |
Anti-inflammatory | Potential effects based on structural features common to known anti-inflammatory agents | Structural relationship to other isoxazole compounds |
Enzyme inhibition | May act as an inhibitor, blocking the activity of target proteins | Mode of action studies of related compounds |
Anticancer Activity
Research indicates that 5-Ethyl-isoxazole-4-carboxylic acid may possess anticancer properties. Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways. In vitro studies using sulforhodamine B assays have revealed cytotoxic effects against several cancer cell lines, including liver, breast, and colon cancer cells, suggesting the compound's potential utility in anticancer drug development.
Structure-Activity Relationships
The biological activities of 5-Ethyl-isoxazole-4-carboxylic acid are influenced by its structural features, particularly the ethyl substituent at the 5-position and the carboxylic acid at the 4-position of the isoxazole ring. Comparative studies with similar compounds, such as 5-Methyl-isoxazole-4-carboxylic acid, can provide insights into how specific structural modifications affect biological activity. For instance, the increased lipophilicity conferred by the ethyl group (compared to a methyl group) might enhance membrane permeability and influence receptor interactions.
Research Applications
Applications in Chemistry
5-Ethyl-isoxazole-4-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex molecules, making it useful in the development of new chemical entities. The compound's reactivity can be exploited in various synthetic pathways, facilitating the design of novel compounds with desired properties for applications in medicinal chemistry, materials science, and other fields.
Applications in Biology
In biological research, 5-Ethyl-isoxazole-4-carboxylic acid and its derivatives can serve as molecular probes to study specific biological processes or as lead compounds for the development of new therapeutic agents. The potential antimicrobial, anticancer, and anti-inflammatory activities of this compound make it relevant to research in these areas. Furthermore, structure-activity relationship studies involving this compound and related structures can provide insights into the molecular basis of their biological effects.
Applications in Medicine
The diverse biological activities of 5-Ethyl-isoxazole-4-carboxylic acid suggest potential applications in drug development. Isoxazole derivatives have been successfully developed into therapeutic agents for various conditions, including inflammatory diseases, microbial infections, and cancer. The structural features of 5-Ethyl-isoxazole-4-carboxylic acid provide a foundation for the design of targeted compounds with enhanced efficacy and selectivity for specific biological targets.
Comparison with Similar Compounds
5-Methyl-isoxazole-4-carboxylic acid
5-Methyl-isoxazole-4-carboxylic acid is a close structural analog of 5-Ethyl-isoxazole-4-carboxylic acid, differing only in the substituent at the 5-position (methyl versus ethyl). This compound is an intermediate in the synthesis of Leflunomide, a disease-modifying antirheumatic drug . The synthesis of 5-Methyl-isoxazole-4-carboxylic acid involves similar steps to those that might be employed for 5-Ethyl-isoxazole-4-carboxylic acid, including the formation of an ethoxymethylene intermediate followed by cyclization with hydroxylamine.
Other Isoxazole Derivatives
Future Research Directions
Optimization of Synthesis Methods
Future research on 5-Ethyl-isoxazole-4-carboxylic acid could focus on developing more efficient and environmentally friendly synthetic methods. Addressing the challenges associated with isomeric impurities, as observed in the synthesis of related compounds , would be particularly valuable. This might involve the exploration of novel catalysts, reaction conditions, or synthetic strategies that improve regioselectivity and reduce the formation of unwanted isomers.
Expanded Biological Evaluation
While there is evidence for various biological activities of 5-Ethyl-isoxazole-4-carboxylic acid, comprehensive studies to characterize its full biological profile are warranted. This could include detailed investigations of its antimicrobial spectrum, anticancer mechanisms, and potential anti-inflammatory effects. Advanced molecular and cellular techniques, such as protein binding assays, gene expression analysis, and pathway mapping, could provide deeper insights into its mechanisms of action.
Development of Novel Derivatives
The structure of 5-Ethyl-isoxazole-4-carboxylic acid offers multiple sites for chemical modification, opening opportunities for the development of novel derivatives with enhanced properties. Systematic structural variations, guided by computational modeling and structure-activity relationship data, could lead to compounds with improved biological activities, selectivity, or pharmacokinetic properties.
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